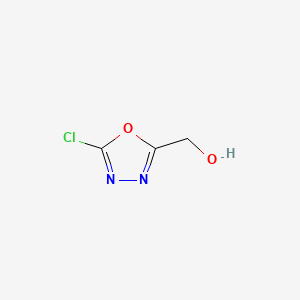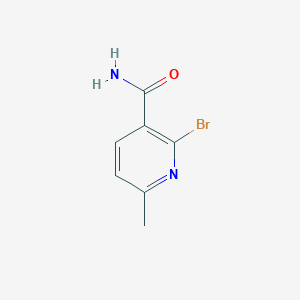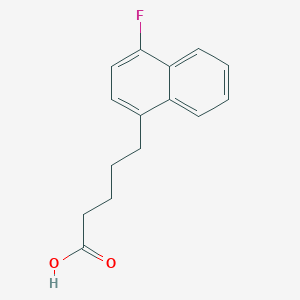
5-(4-Fluoro-1-naphthyl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-1-naphthyl)pentanoic Acid is an organic compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and a pentanoic acid chain at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-1-naphthyl)pentanoic Acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first brominated to introduce a bromine atom at the 4-position.
Fluorination: The brominated naphthalene is then subjected to a nucleophilic substitution reaction with a fluoride source to replace the bromine atom with a fluorine atom.
Grignard Reaction: The fluorinated naphthalene is reacted with a Grignard reagent, such as pentylmagnesium bromide, to introduce the pentyl chain at the 5-position.
Oxidation: The resulting intermediate is oxidized to convert the terminal alkyl group into a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Fluoro-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the naphthalene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluoro-1-naphthyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Fluoro-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-naphthoic Acid: Similar structure but with the carboxylic acid group directly attached to the naphthalene ring.
4-Fluoro-1-naphthylacetic Acid: Similar structure but with an acetic acid chain instead of a pentanoic acid chain.
5-(4-Fluoro-1-naphthyl)butanoic Acid: Similar structure but with a butanoic acid chain instead of a pentanoic acid chain.
Uniqueness
5-(4-Fluoro-1-naphthyl)pentanoic Acid is unique due to the specific positioning of the fluorine atom and the length of the pentanoic acid chain
Eigenschaften
Molekularformel |
C15H15FO2 |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
5-(4-fluoronaphthalen-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H15FO2/c16-14-10-9-11(5-1-4-8-15(17)18)12-6-2-3-7-13(12)14/h2-3,6-7,9-10H,1,4-5,8H2,(H,17,18) |
InChI-Schlüssel |
SNEZOMXTSKRNKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


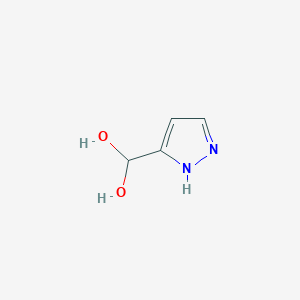

![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
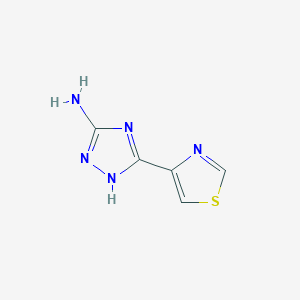
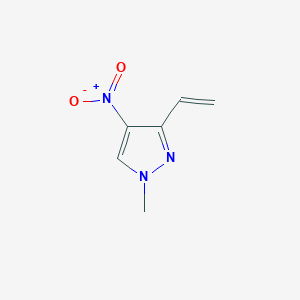
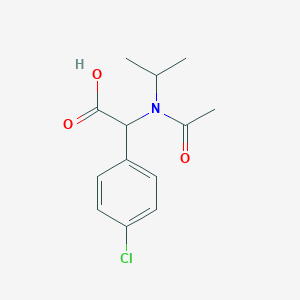
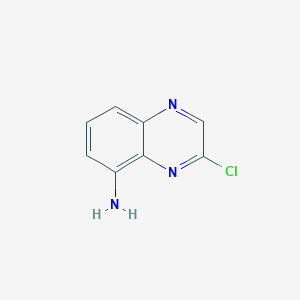
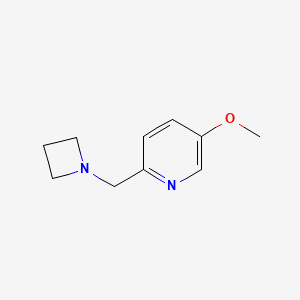


![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
